molecular formula C25H33B2NO4S B8196148 10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine

Cat. No.: B8196148
M. Wt: 465.2 g/mol
InChI Key: YBSIZUMMFDDKHN-UHFFFAOYSA-N
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Description

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine: is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry. This specific compound is characterized by the presence of two dioxaborolane groups, which are boron-containing heterocycles, and a phenothiazine core with a methyl group at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through a cyclization reaction involving aniline derivatives and sulfur sources under high-temperature conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 10th position of the phenothiazine core through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Dioxaborolane Groups: The dioxaborolane groups are introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the phenothiazine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenothiazine core can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro phenothiazine derivatives.

    Substitution: Various aryl or vinyl-substituted phenothiazine derivatives.

Scientific Research Applications

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the phenothiazine core.

    Medicine: Explored for its potential therapeutic applications, including as an antipsychotic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine depends on its specific application:

    Therapeutic Applications: In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The phenothiazine core is known to modulate dopaminergic and serotonergic pathways, which are relevant in the treatment of psychiatric disorders.

    Fluorescent Probes: As a fluorescent probe, the compound can bind to specific biomolecules, leading to changes in its fluorescence properties that can be used for imaging or detection purposes.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, lacking the dioxaborolane groups and the methyl group.

    10-Methylphenothiazine: Similar structure but without the dioxaborolane groups.

    3,7-Dibromo-10-methylphenothiazine: Contains bromine atoms instead of dioxaborolane groups.

Uniqueness

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine is unique due to the presence of the dioxaborolane groups, which enhance its reactivity in cross-coupling reactions and its potential applications in material science and medicinal chemistry. The combination of the phenothiazine core with these boron-containing groups provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

10-methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33B2NO4S/c1-22(2)23(3,4)30-26(29-22)16-10-12-18-20(14-16)33-21-15-17(11-13-19(21)28(18)9)27-31-24(5,6)25(7,8)32-27/h10-15H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSIZUMMFDDKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C(S3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33B2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine

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